molecular formula C7H5F3O2 B2520378 2-[2-(Trifluoromethyl)oxiran-2-yl]furan CAS No. 2248284-44-6

2-[2-(Trifluoromethyl)oxiran-2-yl]furan

Cat. No.: B2520378
CAS No.: 2248284-44-6
M. Wt: 178.11
InChI Key: BZZWSZITTXYJBN-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)oxiran-2-yl]furan is a heterocyclic compound featuring a furan ring fused with an oxirane (epoxide) moiety bearing a trifluoromethyl (-CF₃) substituent. This structure combines the aromaticity of furan with the strained reactivity of the epoxide group, enhanced by the electron-withdrawing and lipophilic trifluoromethyl group. The trifluoromethyl group likely influences both the stability of intermediates and the reactivity of the epoxide ring, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[2-(trifluoromethyl)oxiran-2-yl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)6(4-12-6)5-2-1-3-11-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZWSZITTXYJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(C2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)oxiran-2-yl]furan typically involves the reaction of a furan derivative with a trifluoromethylating agent under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)oxiran-2-yl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

2-[2-(Trifluoromethyl)oxiran-2-yl]furan has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features and reactivity.

    Industry: Employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)oxiran-2-yl]furan involves its interaction with molecular targets through its reactive oxirane ring and trifluoromethyl group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the electronic properties of the trifluoromethyl group, which can enhance its ability to participate in electrophilic reactions.

Comparison with Similar Compounds

(a) 2-(Furan-2-yl)oxirane (CAS 2745-17-7)

Structure : Similar to the target compound but lacks the trifluoromethyl group on the oxirane ring.
Key Differences :

  • This may alter its reactivity in nucleophilic ring-opening reactions.
  • Synthesis : Prepared via direct epoxidation of furan derivatives, whereas the trifluoromethyl variant likely requires specialized reagents (e.g., trifluoromethylation agents) or catalysts, as seen in related trifluoromethylsulfonic acid-mediated syntheses .
    Applications : Used as a building block in organic synthesis; its trifluoromethylated counterpart may exhibit enhanced metabolic stability in pharmaceutical contexts due to the -CF₃ group’s resistance to oxidation .

(b) 2-(Butoxymethyl)furan

Structure : Features a furan ring with a butoxymethyl (-CH₂-O-C₄H₉) substituent instead of an oxirane group.
Key Differences :

  • Electronic and Steric Effects : The butoxymethyl group is electron-donating and bulkier, contrasting with the electron-withdrawing -CF₃ and strained oxirane ring in the target compound. This difference impacts solubility (butoxymethyl enhances lipophilicity) and reactivity (oxirane enables ring-opening reactions).
  • Applications : Primarily utilized in polymer and agrochemical research, whereas the trifluoromethyl-oxirane-furan hybrid may have niche applications in fluorinated drug candidates .

(c) 2-(3-Methylsulfanyl-1-benzofuran-2-yl)acetic Acid Derivatives

Structure : Benzofuran core with methylsulfanyl (-SMe) and carboxylate groups.
Key Differences :

  • Crystallography : The carboxyl group participates in intermolecular hydrogen bonding, forming dimers (e.g., C11H9FO3S) . In contrast, the trifluoromethyl-oxirane-furan compound’s crystal packing may involve C-F⋯H or C-F⋯π interactions due to the -CF₃ group.
  • Bioactivity : Benzofuran derivatives exhibit documented pharmacological activity (e.g., antimicrobial, anticancer), suggesting that the target compound’s epoxide and -CF₃ groups could modulate similar bioactivity with improved pharmacokinetics .

Physicochemical and Functional Comparisons

Compound Name Core Structure Key Substituent Reactivity Highlights Potential Applications
2-[2-(Trifluoromethyl)oxiran-2-yl]furan Furan + oxirane -CF₃ on oxirane High electrophilicity due to -CF₃; strained epoxide Fluorinated pharmaceuticals, epoxy resins
2-(Furan-2-yl)oxirane Furan + oxirane None Moderate epoxide reactivity Synthetic intermediates
2-(Butoxymethyl)furan Furan -CH₂-O-C₄H₉ Ether stability; low ring strain Polymers, agrochemicals
2-(3-Methylsulfanyl-benzofuran)acetic acid Benzofuran + carboxylate -SMe, -COOH Hydrogen-bond-driven crystallization Antimicrobial agents

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